N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-21-18(22)14-5-3-2-4-13(14)15(20-21)11-19-27(23,24)12-6-7-16-17(10-12)26-9-8-25-16/h2-7,10,19H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGPYWXFCSTIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of phthalazinone scaffolds that are potent inhibitors ofpoly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.
Mode of Action
If it acts like other parp inhibitors, it would bind to parp and prevent it from repairing dna damage in cancer cells, leading to cell death.
Biochemical Pathways
The compound likely affects the DNA repair pathway due to its potential inhibition of PARP. This could lead to an accumulation of DNA damage in cells, particularly cancer cells that have other defects in DNA repair mechanisms. The downstream effect would be increased cell death.
Pharmacokinetics
The compound’s molecular weight is298.27 , which is within the range generally favorable for oral bioavailability in drug design.
Result of Action
The result of the compound’s action, if it is indeed a PARP inhibitor, would be an increase in DNA damage in cells, leading to cell death. This could potentially be used therapeutically to kill cancer cells.
Biological Activity
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C20H19N3O3S and a molecular weight of approximately 393.45 g/mol. Its structure features a phthalazinone core linked to a benzo[d]dioxine moiety, which is significant for its biological interactions.
Target Proteins
The primary target of this compound is the Bromodomain and Extra-Terminal (BET) proteins , particularly BRD4 . The compound inhibits the BET bromodomains, which play a crucial role in regulating gene expression by interacting with acetylated lysines on histones and non-histone proteins.
Biochemical Pathways
The inhibition of BRD4 leads to the modulation of several key pathways:
- c-Myc Pathway : The compound disrupts the transcriptional activity of c-Myc, a critical regulator of cell proliferation and survival in various cancers.
- DNA Repair Mechanisms : It may also inhibit poly (ADP-ribose) polymerase (PARP), affecting DNA repair processes.
Antitumor Activity
Research indicates that this compound exhibits potent antitumor properties. In vitro studies have shown that it effectively inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound's selectivity and potency have been highlighted in structure-activity relationship studies .
Antimicrobial Properties
In addition to its antitumor activity, preliminary investigations suggest that this compound may possess antimicrobial properties. It has shown effectiveness against certain bacterial strains in laboratory settings, although further studies are required to establish its clinical relevance .
Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against human breast cancer cell lines. The study utilized various assays to assess cell viability and apoptosis induction, confirming the compound's potential as an anticancer agent .
Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial efficacy, synthesized derivatives including this compound were tested against common pathogens. Results indicated promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. Key parameters include:
- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for dissolving hydrophobic intermediates .
- Bases : Triethylamine or sodium hydroxide to deprotonate reactive sites .
- Temperature : Controlled reflux (60–100°C) to balance reaction rate and byproduct minimization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) for isolating high-purity intermediates .
Table 1 : Comparative Reaction Conditions from Analogous Compounds
| Step | Solvent | Base | Temp. (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Sulfonylation | DCM | Et₃N | 25 (RT) | 78 | |
| Cyclization | DMF | NaOH | 80 | 65 | |
| Final Coupling | Acetonitrile | K₂CO₃ | 60 | 72 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring system connectivity. Aromatic protons in the dihydrophthalazinone moiety typically appear as doublets at δ 7.2–8.1 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±2 ppm accuracy) and detects isotopic patterns for sulfur/chlorine .
- HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and identifies degradation products under stress conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across different experimental models?
- Methodological Answer : Discrepancies often arise from variations in:
- Assay Conditions : pH (e.g., 7.4 vs. 6.5 in tumor models), serum protein binding .
- Cell Lines : Use isogenic cell panels to isolate genetic vs. environmental factors.
- Dosage Metrics : Normalize results to cellular ATP content or protein concentration .
- Validation : Replicate key findings in orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀) .
Q. What computational modeling approaches are suitable for studying its structure-activity relationships (SAR) and target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of phthalazinone-binding enzymes (e.g., PARP-1) to predict binding poses .
- Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (100 ns trajectories) to assess conformational flexibility .
- QSAR Modeling : Apply CoMFA/CoMSIA on analogs to correlate substituent electronegativity with activity .
Q. What strategies mitigate stability issues during biological assays or long-term storage?
- Methodological Answer :
- Lyophilization : Store as lyophilized powder under argon at -80°C to prevent hydrolysis of the sulfonamide group .
- Buffered Solutions : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to reduce aggregation .
- Light Protection : Amber vials and low-light workflows prevent photodegradation of the dihydrophthalazinone core .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Solvent Screening : Use a tiered approach:
Polar Protic (MeOH, EtOH) : Assess hydrogen-bonding capacity via Hildebrand solubility parameters .
Aprotic (DMSO, DMF) : Measure solubility at 25°C and 37°C to model physiological conditions .
- Crystallography : X-ray diffraction identifies polymorphic forms affecting solubility .
Experimental Design Considerations
Q. What in vitro and in vivo models are optimal for evaluating its pharmacokinetic (PK) profile?
- Methodological Answer :
- In Vitro : Caco-2 monolayers for permeability; liver microsomes (human/rodent) for metabolic stability .
- In Vivo : Balb/c mice with serial blood sampling (0–24 hrs) to calculate AUC, Cₘₐₓ, and t₁/₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
